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Compound of Interest

Compound Name: 2-(2-Thienyl)-1,3-dioxolane

Cat. No.: B1273942 Get Quote

Technical Guide: 2-(1,3-Dioxolan-2-yl)thiophene
CAS Number: 58268-08-9

This technical guide provides a comprehensive overview of 2-(1,3-Dioxolan-2-yl)thiophene, a

heterocyclic compound of interest to researchers and professionals in drug development and

organic synthesis. This document outlines its chemical identity, spectral data, and a general

experimental protocol for its synthesis.

Core Compound Information
Property Value

Compound Name 2-(1,3-Dioxolan-2-yl)thiophene

Synonyms 2-(Thiophen-2-yl)-1,3-dioxolane

CAS Number 58268-08-9[1]

Molecular Formula C₇H₈O₂S

Molecular Weight 156.20 g/mol

Spectral Data
While specific experimental spectra for 2-(1,3-Dioxolan-2-yl)thiophene are not widely available

in the public domain, the following tables present expected spectral characteristics based on
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the analysis of its constituent functional groups (a thiophene ring and a dioxolane ring) and

data from closely related analogs.

¹H NMR (Proton Nuclear Magnetic Resonance)
The expected ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the protons

on the thiophene ring and the ethylene bridge of the dioxolane ring.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.1 m 3H

Thiophene ring

protons (H-3, H-4, H-

5)

~ 5.9 s 1H
Acetal proton (CH on

dioxolane)

~ 4.1 - 3.9 m 4H
Dioxolane protons (-

OCH₂CH₂O-)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum is predicted to show distinct signals for the carbon atoms of the

thiophene and dioxolane rings.

Chemical Shift (ppm) Assignment

~ 140 - 125 Thiophene ring carbons

~ 103 Acetal carbon (O-CH-O)

~ 65 Dioxolane carbons (-OCH₂CH₂O-)

IR (Infrared) Spectroscopy
The IR spectrum would likely display characteristic absorption bands for the C-H bonds of the

aromatic thiophene ring, the C-O bonds of the ether linkages in the dioxolane ring, and the C-S

bond of the thiophene.
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Wavenumber (cm⁻¹) Bond Vibration

~ 3100 C-H stretching (Thiophene ring)

~ 2900-2800 C-H stretching (Dioxolane ring)

~ 1200-1000 C-O stretching (Dioxolane ring)

~ 850 - 650 C-S stretching (Thiophene ring)[2]

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound. Common fragmentation patterns for dioxolanes involve the loss of

fragments from the dioxolane ring.

m/z Value Interpretation

156 Molecular ion [M]⁺

113 Loss of -C₂H₅O (fragment from dioxolane ring)

83 Thiophene ring fragment

Experimental Protocols
A general procedure for the synthesis of 2-substituted-1,3-dioxolanes involves the acid-

catalyzed reaction of an aldehyde with ethylene glycol. The following is an adaptable protocol

for the synthesis of 2-(1,3-Dioxolan-2-yl)thiophene from 2-thiophenecarboxaldehyde.

Reaction: Thiophene-2-carboxaldehyde + Ethylene Glycol → 2-(1,3-Dioxolan-2-yl)thiophene

Materials:

Thiophene-2-carboxaldehyde

Ethylene glycol

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
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An organic solvent capable of forming an azeotrope with water (e.g., toluene)

Anhydrous sodium sulfate or magnesium sulfate for drying

Standard laboratory glassware including a Dean-Stark apparatus

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add

thiophene-2-carboxaldehyde and toluene.

Add a slight excess of ethylene glycol (approximately 1.1-1.2 equivalents).

Add a catalytic amount of p-toluenesulfonic acid.

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically

and collected in the Dean-Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC) until the starting aldehyde is consumed.

Once the reaction is complete, cool the mixture to room temperature.

Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer and wash it with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent and concentrate the organic solution under reduced

pressure to obtain the crude product.

The product can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Characterization
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The following diagram illustrates a typical workflow for the characterization of a synthesized

organic compound like 2-(1,3-Dioxolan-2-yl)thiophene.

Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Confirmation

Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene Purification (Distillation/Chromatography)

NMR Spectroscopy (¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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